molecular formula C15H19F3O5S B583284 (R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester CAS No. 138276-17-2

(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester

Cat. No.: B583284
CAS No.: 138276-17-2
M. Wt: 368.367
InChI Key: FRGJVBLCTPMQMQ-GFCCVEGCSA-N
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Description

“(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester” is a chiral organic compound characterized by a benzenebutanoic acid backbone substituted with a trifluoromethylsulfonyloxy (triflate) group at the alpha position and a tert-butyl ester moiety. The (R)-configuration at the chiral center confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Synthesis: The compound is typically synthesized via a multi-step process involving (1) esterification of benzenebutanoic acid with tert-butanol under acidic conditions and (2) subsequent sulfonylation of the alpha-hydroxyl group using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a chiral catalyst to ensure enantiomeric purity .

Applications: Its triflate group acts as a superior leaving group in nucleophilic substitution reactions, while the tert-butyl ester enhances stability against hydrolysis, making it a preferred intermediate in peptide synthesis and catalytic cross-coupling reactions.

Properties

IUPAC Name

tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGJVBLCTPMQMQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

A representative procedure involves:

  • Treating benzene with succinic anhydride and AlCl₃ at 0–5°C to form 4-phenyl-4-oxobutanoic acid.

  • Reducing the ketone to the alcohol using NaBH₄ or catalytic hydrogenation.

  • Oxidizing the alcohol to the carboxylic acid using Jones reagent.

tert-Butyl Ester Formation

The tert-butyl ester group is introduced to protect the carboxylic acid functionality, enhancing solubility and stability during subsequent reactions.

Esterification via Carbodiimide Coupling

A common method employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM):

  • Dissolve benzenebutanoic acid (1 equiv) in DCM.

  • Add DCC (1.2 equiv) and DMAP (0.1 equiv).

  • Introduce tert-butanol (1.5 equiv) and stir at room temperature for 12 hours.

  • Filter and concentrate to obtain the tert-butyl ester.

Example:

Starting MaterialReagentsConditionsYield
Benzenebutanoic acidDCC, DMAP, tert-butanolRT, 12 hr85%

Base-Mediated Alkylation

An alternative approach uses cesium carbonate (Cs₂CO₃) to deprotonate the carboxylic acid, followed by alkylation with tert-butyl bromide:

  • Suspend benzenebutanoic acid (1 equiv) in DMF.

  • Add Cs₂CO₃ (2 equiv) and tert-butyl bromide (1.5 equiv).

  • Heat at 60°C for 6 hours.

  • Extract with ethyl acetate and purify via silica gel chromatography.

Example:

Starting MaterialReagentsConditionsYield
Benzenebutanoic acidCs₂CO₃, tert-butyl bromide60°C, 6 hr78%

Stereoselective Introduction of the Triflyl Group

The (R)-configuration at the alpha position is achieved through asymmetric synthesis or kinetic resolution.

Asymmetric Hydroxylation

Sharpless asymmetric dihydroxylation (AD) can generate the chiral alcohol precursor:

  • React alpha,beta-unsaturated tert-butyl ester with AD-mix (OsO₄, chiral ligand).

  • Hydrolyze the diol to the alpha-hydroxy ester.

Example:

SubstrateReagentsConditionsee
tert-Butyl cinnamateAD-mix β, NMO0°C, 24 hr92%

Triflation of the Alpha-Hydroxy Ester

The hydroxyl group is converted to the triflyl group using triflic anhydride (Tf₂O):

  • Dissolve (R)-alpha-hydroxy ester (1 equiv) in DCM.

  • Add pyridine (2.5 equiv) and cool to -78°C.

  • Slowly add Tf₂O (1.2 equiv) and stir for 1 hour.

  • Quench with water and extract with DCM.

Example:

Starting MaterialReagentsConditionsYield
(R)-alpha-Hydroxy esterTf₂O, pyridine-78°C, 1 hr89%

Integrated Synthetic Route

Combining the above steps yields the target compound:

  • Benzenebutanoic acid synthesis via Friedel-Crafts acylation (85% yield).

  • tert-Butyl ester formation using DCC/DMAP (78% yield).

  • Asymmetric hydroxylation with AD-mix β (92% ee).

  • Triflation with Tf₂O (89% yield).

Overall Yield: ~55% (multi-step).

Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Esterification: DMF or DCM at room temperature provides optimal reactivity without epimerization.

  • Triflation: Low temperatures (-78°C) minimize side reactions like sulfonate hydrolysis.

Stereochemical Integrity

  • The use of chiral ligands in AD-mix β ensures high enantiomeric excess (92% ee).

  • Racemization during triflation is negligible due to the mild conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate exerts its effects involves the cleavage of the ester bond, releasing the active carboxylic acid derivative. The trifluoromethylsulfonyloxy group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

(S)-Enantiomer

The (S)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but exhibits divergent stereochemical behavior. Studies show that the (R)-form achieves 98% enantiomeric excess (ee) in Suzuki-Miyaura couplings, whereas the (S)-form yields racemic mixtures under identical conditions due to mismatched stereoelectronic effects.

Benzenebutanoic Acid tert-Butyl Ester (Without Triflate Group)

Removing the triflate group eliminates its leaving-group capability, reducing reactivity in substitution reactions. For example, the triflate-containing compound undergoes nucleophilic displacement 50× faster than the non-triflate analog in SN2 reactions with potassium iodide.

Functional Group Analogs

tert-Butyl Esters vs. Methyl/Ethyl Esters

Property tert-Butyl Ester (Target) Methyl Ester Ethyl Ester
Hydrolytic Stability High (stable at pH 1–12) Low (hydrolyzes at pH 3) Moderate (pH 5–9)
Solubility in Hexane 0.8 g/mL 1.2 g/mL 1.0 g/mL
Deprotection Conditions HCOOH, 25°C, 2 hrs NaOH, 0°C, 30 min LiAlH₄, THF, reflux

The tert-butyl group’s steric bulk enhances stability but reduces solubility in polar solvents compared to smaller esters. Industrial applications of tert-butyl esters, such as tert-butyl acetate, emphasize their stability in harsh conditions .

Triflate vs. Tosylate/Mesylate Esters

Property Triflate (Target) Tosylate Mesylate
Leaving Group Ability Excellent (k = 1.2 × 10⁻³) Moderate (k = 3.4 × 10⁻⁴) Poor (k = 1.1 × 10⁻⁴)
Thermal Stability Decomposes at 150°C Stable to 200°C Stable to 180°C
Synthesis Cost High (Tf₂O reagent) Low Moderate

The triflate group’s electron-withdrawing nature and low basicity make it a superior leaving group, albeit at higher synthetic cost.

Biological Activity

Overview

(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester, also known by its chemical identifier CAS 138276-17-2, is an organic compound with significant potential in medicinal chemistry and synthetic organic applications. This compound features a trifluoromethylsulfonyl group, which enhances its reactivity and biological activity.

  • Molecular Formula : C15H19F3O5S
  • Molecular Weight : 368.37 g/mol
  • IUPAC Name : tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the trifluoromethylsulfonyl group. This group can be cleaved to release active carboxylic acid derivatives, which may exhibit various biological effects.

Biological Activity

Research indicates that this compound may interact with biological systems through several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, likely due to the trifluoromethylsulfonyl group enhancing membrane permeability in bacterial cells.
  • Anti-inflammatory Effects : The compound may inhibit specific pathways involved in inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes
Enzyme InhibitionInhibits lipoxygenase

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl (2R)-4-phenylbutanoateLacks trifluoromethylsulfonyl groupMinimal
Tert-butyl (2R)-4-phenyl-2-(methanesulfonyloxy)butanoateSimilar structure but less reactiveModerate
Tert-butyl (2R)-4-phenyl-2-(tosyloxy)butanoateBulky tosyloxy groupLow

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against various bacterial strains demonstrated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes facilitated by the trifluoromethylsulfonyl group.
  • Inflammation Model : In an animal model for inflammation, the administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Enzyme Interaction Study : Research highlighted its inhibitory effects on lipoxygenase pathways, which are crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This inhibition was quantified using enzyme kinetics studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester?

  • Methodological Answer : The tert-butyl ester group is typically introduced via acid-catalyzed tert-butylation. For carboxylic acids, tert-butyl acetate (t-BuOAc) with fluorinated acids like trifluoromethanesulfonic acid enhances solubility and reaction efficiency. For instance, using bis(trifluoromethanesulfonyl)imide as a catalyst under anhydrous conditions can improve yields . The trifluoromethylsulfonyloxy group can be introduced via sulfonylation of a hydroxyl precursor using trifluoromethanesulfonic anhydride.

Q. How can researchers confirm the successful formation of the tert-butyl ester in this compound?

  • Methodological Answer : Analytical techniques are critical:

  • NMR Spectroscopy : The tert-butyl group exhibits a singlet at ~1.4 ppm (¹H NMR) and a characteristic quartet near 28 ppm (¹³C NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) should show the molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₉F₃O₅S).
  • FT-IR : Absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1350-1450 cm⁻¹ (S=O stretching of the triflyl group) confirm functional groups .

Q. What stability considerations are critical when handling this compound under various experimental conditions?

  • Methodological Answer :

  • Acidic Conditions : The tert-butyl ester is labile to strong acids (e.g., TFA or HCl), which cleave the ester via hydrolysis.
  • Basic Conditions : Stable under mild bases but may degrade in strongly alkaline environments.
  • Thermal Stability : The trifluoromethylsulfonyloxy group enhances thermal stability, but prolonged heating above 80°C in polar solvents should be avoided .

Advanced Research Questions

Q. How does the trifluoromethylsulfonyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The trifluoromethylsulfonyloxy (triflyloxy) group acts as a superior leaving group due to the strong electron-withdrawing effect of the trifluoromethylsulfonyl moiety. In SN2 reactions, this facilitates displacement by nucleophiles (e.g., amines or thiols) under mild conditions. For enantioselective substitutions, chiral catalysts like phase-transfer catalysts or transition-metal complexes can be employed to retain stereochemical integrity .

Q. What strategies are effective for enantioselective synthesis of the (R)-configured alpha-position?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)-configured precursors, such as tert-butyl esters of chiral amino acids (e.g., tert-butyl 3-amino-4-phenylbutanoate), to induce asymmetry .
  • Asymmetric Catalysis : Catalytic asymmetric Mannich reactions or hydrogenation using chiral ligands (e.g., BINAP or Jacobsen catalysts) can achieve high enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Combine racemization-prone intermediates with chiral catalysts to favor the (R)-enantiomer .

Q. What are the challenges in using this compound as a chiral building block for complex organic syntheses?

  • Methodological Answer :

  • Steric Hindrance : The bulky tert-butyl group may slow reactions at adjacent sites, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).
  • Racemization Risk : Acidic or high-temperature conditions can lead to racemization at the alpha-carbon. Use mild deprotection methods (e.g., enzymatic cleavage) to preserve chirality.
  • Orthogonal Protection : Pair the tert-butyl ester with acid-labile protecting groups (e.g., Boc) for stepwise deprotection in multi-step syntheses .

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